



Application Note & Protocol: Detection of Dimethylnitrophenanthrene by Gas Chromatography-Mass Spectrometry

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Compound of Interest		
Compound Name:	Dimethylnitrophenanthrene	
Cat. No.:	B15435869	Get Quote

This document provides a detailed protocol for the detection and quantification of **Dimethylnitrophenanthrene** isomers using Gas Chromatography-Mass Spectrometry (GC-MS). The method is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

Dimethylnitrophenanthrenes are nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), a class of compounds that have garnered significant attention due to their potential carcinogenic and mutagenic properties.[1][2] Accurate and sensitive detection methods are crucial for assessing their presence in various matrices, including environmental samples and biological systems. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly selective technique for the analysis of these compounds.[1] This protocol outlines the sample preparation, GC-MS parameters, and data analysis steps for the determination of **Dimethylnitrophenanthrene**.

Experimental Protocol Sample Preparation (for Soil and Sediment Samples)

This protocol is based on established methods for the extraction of nitro-PAHs from solid matrices.[3][4]



2.1.1. Reagents and Materials

- Dichloromethane (DCM), pesticide grade or equivalent
- · Acetone, pesticide grade or equivalent
- Hexane, pesticide grade or equivalent
- Anhydrous sodium sulfate, analytical grade
- Silica gel for column chromatography
- Internal standards (e.g., deuterated PAHs like Phenanthrene-d10)
- Surrogate standards (e.g., Nitrobenzene-d5)
- 2.1.2. Extraction Procedure (Accelerated Solvent Extraction ASE)
- Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
- Drying: Mix the sample with anhydrous sodium sulfate until a free-flowing powder is obtained to remove moisture.
- ASE Cell Preparation: Pack an ASE cell with the dried sample.
- Extraction: Perform accelerated solvent extraction using a mixture of dichloromethane and acetone (1:1, v/v) under the following conditions:
 - Oven Temperature: 100 °C
 - Pressure: 1500 psi
 - Static Time: 10 min
 - Number of Cycles: 2
- Concentration: Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.



2.1.3. Extract Cleanup

- Column Preparation: Prepare a silica gel column (e.g., 10 g of activated silica gel in a glass column) and pre-elute with hexane.
- Fractionation: Apply the concentrated extract to the top of the column. Elute with a suitable solvent system, such as a hexane:dichloromethane gradient, to separate the nitro-PAH fraction from other interfering compounds.
- Final Concentration: Concentrate the collected nitro-PAH fraction to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis

2.2.1. Instrumentation

A gas chromatograph equipped with a mass selective detector is used for the analysis.

2.2.2. GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of **Dimethylnitrophenanthrene**.



Parameter	Value	
Gas Chromatograph		
Column	DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)	
Injection Mode	Splitless	
Injection Volume	1 μL	
Inlet Temperature	280 °C	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Oven Program	Initial temperature: 70 °C (hold for 1 min), ramp to 310 °C at 20 °C/min, hold for 10 min[1]	
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Ion Source Temperature	300 °C[1]	
Transfer Line Temperature	280 °C	
Detection Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)	

Data Acquisition and Analysis

2.3.1. Mass Spectral Information

The molecular weight of dimethylphenanthrene is 206.28 g/mol . The addition of a nitro group (-NO2) results in a molecular weight of approximately 251.28 g/mol for

Dimethylnitrophenanthrene. A characteristic fragmentation of nitro-PAHs is the loss of the nitro group (M-46).[1]

2.3.2. Selected Ion Monitoring (SIM)



For SIM mode, the following ions are recommended for monitoring:

Analyte	Quantifier Ion (m/z)	Qualifier Ion 1 (m/z)	Qualifier Ion 2 (m/z)
Dimethylnitrophenanth rene	251 (Molecular Ion)	205 (M-NO2)	206 (Isotope Peak)

2.3.3. Retention Time

The retention time for **Dimethylnitrophenanthrene** will depend on the specific isomer and the exact chromatographic conditions. It is essential to run a standard of the specific isomer of interest to determine its retention time. Relative retention times can be used for identification when a standard is not available.

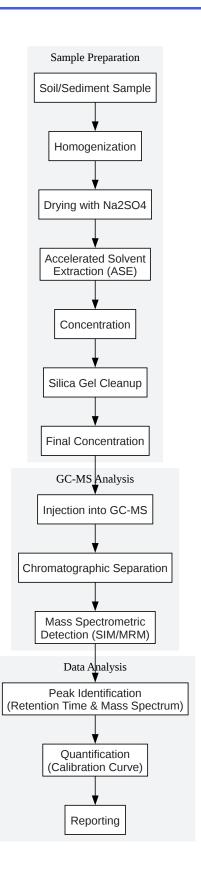
Quantitative Data Summary

The following table provides expected performance data for the analysis of nitro-PAHs. It is important to note that these are general values, and specific limits of detection (LOD) and quantification (LOQ) should be determined for each **Dimethylnitrophenanthrene** isomer using the described method.

Parameter	Expected Value	Reference
Limit of Detection (LOD)	1 - 5 pg	[1]
Limit of Quantitation (LOQ)	~10 pg	Inferred from LOD
Linearity (R²)	> 0.99	
Recovery	80 - 110%	_

Experimental Workflow





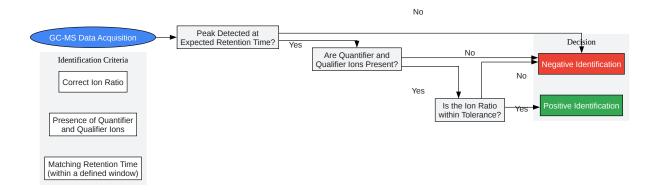
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Caption: Experimental workflow for the GC-MS analysis of **Dimethylnitrophenanthrene**.



Signaling Pathway/Logical Relationship Diagram

The logical relationship for the identification of **Dimethylnitrophenanthrene** in a sample using this protocol is outlined below.



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Caption: Logical workflow for the positive identification of **Dimethylnitrophenanthrene**.

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